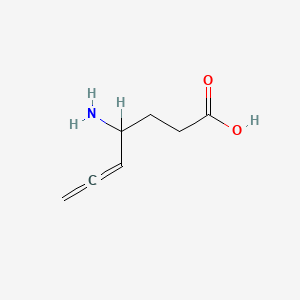
4-Amino-5,6-heptadienoic acid
Overview
Description
4-Amino-5,6-heptadienoic acid: is a compound known for its potent anticonvulsant properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been studied for its ability to inhibit GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA in the brain . This inhibition leads to an increase in GABA levels, which can have therapeutic effects in conditions such as epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-heptadienoic acid involves several steps. One notable method includes the use of a novel aza-Cope rearrangement to synthesize gamma-allenic GABA . Another approach involves the general synthetic access to alpha-allenyl amines and alpha-allenyl-alpha-amino acids as potential enzyme-activated irreversible inhibitors of pyridoxal phosphate (PLP) dependent enzymes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective deprotection, and purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,6-heptadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can occur at the amino group or the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield saturated derivatives .
Scientific Research Applications
4-Amino-5,6-heptadienoic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-Amino-5,6-heptadienoic acid involves the inhibition of GABA transaminase (GABA-T). By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to increased levels of this inhibitory neurotransmitter in the brain . This elevation in GABA levels can help reduce neuronal excitability and prevent seizures .
Comparison with Similar Compounds
Vigabatrin (4-Amino-5-hexenoic acid): Another GABA-T inhibitor used as an antiepileptic drug.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.
Uniqueness: 4-Amino-5,6-heptadienoic acid is unique due to its specific structure, which allows it to act as a potent inhibitor of GABA-T. Its ability to increase GABA levels more effectively than some other inhibitors makes it a promising candidate for further research and potential therapeutic use .
Properties
InChI |
InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILORJMRMFKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


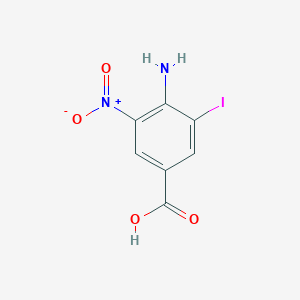
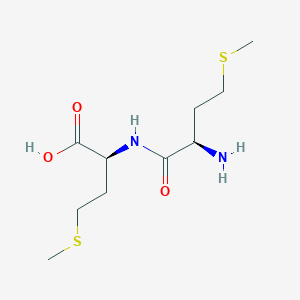

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298264.png)
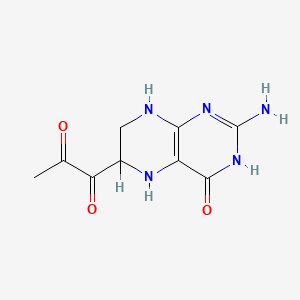
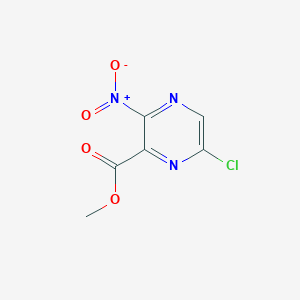
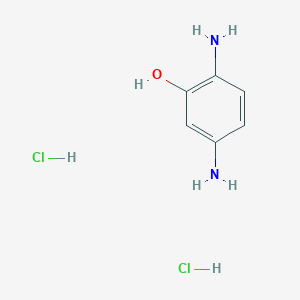
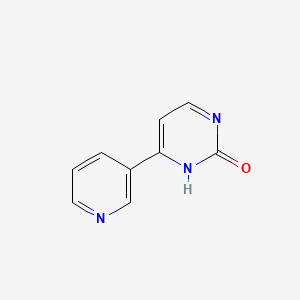

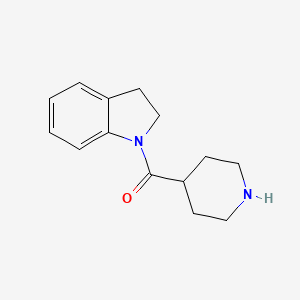
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)
![2-Methylbenzo[d]oxazol-5-amine hydrochloride](/img/structure/B3298319.png)
![3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B3298334.png)
![N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B3298336.png)
